REACTION_CXSMILES
|
CO[CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[N:12]([C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][CH:16]=1)=[N+:13]=[N-:14].[OH-:23].[Na+].[CH3:25]O>>[N:12]([C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[CH:3][C:4]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=2[O:23][CH3:25])=[O:5])=[CH:17][CH:16]=1)=[N+:13]=[N-:14] |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(C=O)C=C1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in a yellow light at 25° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500-ml flask were placed
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the deposited crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(C=C1)C=CC(=O)C1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |